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(aminomethyl)-

Cat. No.: B1268282 Get Quote

Introduction:

2-Furanmethanol, 5-(aminomethyl)-, a bio-based platform chemical derived from renewable

resources, presents a versatile scaffold for the synthesis of a variety of functional molecules. Its

inherent bifunctionality, featuring both a primary amine and a primary alcohol, allows for diverse

chemical modifications, making it an attractive starting material for the development of novel

agrochemicals. This document provides detailed application notes and experimental protocols

for the synthesis of a potential fungicide from 2-Furanmethanol, 5-(aminomethyl)-,
specifically targeting the class of pyrazole carboxamides, which are known to act as potent

succinate dehydrogenase inhibitors (SDHIs).

Fungicidal Target: Pyrazole Carboxamide SDHIs
Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport

chain of fungi, responsible for the oxidation of succinate to fumarate. Inhibition of this enzyme

disrupts the fungal respiratory system, leading to cell death. Pyrazole carboxamides have been

successfully commercialized as SDHI fungicides, demonstrating broad-spectrum activity

against a range of plant pathogenic fungi.

The general structure of a pyrazole carboxamide fungicide consists of a pyrazole carboxylic

acid moiety linked via an amide bond to an amine, often a substituted aniline. By utilizing 2-
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Furanmethanol, 5-(aminomethyl)- as a synthon, a novel furan-containing pyrazole

carboxamide can be synthesized, potentially leading to new fungicidal candidates with unique

properties.

Quantitative Data Summary
The following table summarizes the fungicidal activity of a representative pyrazole carboxamide

fungicide, similar in structure to the target compound synthesized from 2-Furanmethanol, 5-
(aminomethyl)-, against various plant pathogenic fungi.

Compound
Reference

Fungal Species EC50 (μg/mL) Reference

Pyrazole

Carboxamide A
Rhizoctonia solani 0.022 [1]

Pyrazole

Carboxamide B
Rhizoctonia cerealis 5.11 [2]

Pyrazole

Carboxamide C
Alternaria solani 3.06 [3]

Boscalid (Commercial

Standard)
Rhizoctonia solani

~30% inhibition at 1

µg/mL
[4]

Fluxapyroxad

(Commercial

Standard)

Rhizoctonia cerealis 11.93 [2]

Experimental Protocols
The synthesis of a novel furan-containing pyrazole carboxamide fungicide from 2-
Furanmethanol, 5-(aminomethyl)- is proposed as a four-step process:

Protection of the Amino Group: The primary amine of the starting material is protected to

prevent its reaction in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group

is a suitable protecting group.
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Oxidation of the Alcohol: The primary alcohol of the Boc-protected intermediate is oxidized to

a carboxylic acid.

Amide Coupling: The resulting carboxylic acid is coupled with a substituted aniline (e.g., 2-

methylaniline) to form the desired carboxamide.

Deprotection: The Boc protecting group is removed to yield the final active fungicide.

Protocol 1: Boc-Protection of 2-Furanmethanol, 5-
(aminomethyl)-
Materials:

2-Furanmethanol, 5-(aminomethyl)-

Di-tert-butyl dicarbonate (Boc)₂O

Triethylamine (TEA)

Tetrahydrofuran (THF)

Deionized water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve 2-Furanmethanol, 5-(aminomethyl)- (1 equivalent) in

THF.

Add triethylamine (1.5 equivalents) to the solution.

Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in THF dropwise to the mixture at

0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with deionized water.

Extract the product with ethyl acetate (3 x volume of aqueous layer).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the Boc-protected product.[5][6]

Protocol 2: Oxidation to 5-(Boc-aminomethyl)-2-
furancarboxylic acid
Materials:

Boc-protected 2-Furanmethanol, 5-(aminomethyl)-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Deionized water

Dichloromethane (DCM)

Procedure:

Dissolve the Boc-protected alcohol (1 equivalent) in an aqueous solution of sodium

hydroxide at 0 °C.

Slowly add a solution of potassium permanganate (3-4 equivalents) in water, maintaining the

temperature below 5 °C.

Stir the mixture vigorously at room temperature for 4-6 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amine-protection-deprotection.html
https://www.jk-sci.com/blogs/name-reaction/boc-protection-and-deprotection
https://www.benchchem.com/product/b1268282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction by TLC.

After completion, filter the reaction mixture to remove manganese dioxide.

Acidify the filtrate to pH 2-3 with hydrochloric acid.

Extract the carboxylic acid product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain 5-(Boc-aminomethyl)-2-furancarboxylic acid.

Protocol 3: Amide Coupling with 2-Methylaniline
Materials:

5-(Boc-aminomethyl)-2-furancarboxylic acid

2-Methylaniline

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve 5-(Boc-aminomethyl)-2-furancarboxylic acid (1 equivalent) in DMF.
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Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Add 2-methylaniline (1.1 equivalents) and continue stirring at room temperature for 12-18

hours.

Monitor the reaction by TLC.

Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired Boc-

protected furan carboxamide.

Protocol 4: Boc-Deprotection to Yield the Final
Fungicide
Materials:

Boc-protected furan carboxamide

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Procedure:

Dissolve the Boc-protected furan carboxamide (1 equivalent) in dichloromethane.

Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

Stir the reaction at room temperature for 1-3 hours.
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Monitor the deprotection by TLC.

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium

bicarbonate.

Extract the product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield the final fungicidal compound.[6][7]
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Caption: Synthetic workflow for the preparation of a furan-containing pyrazole carboxamide

fungicide.
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Caption: Mode of action of SDHI fungicides, inhibiting the mitochondrial respiratory chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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